N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a pyrazolo[1,5-a]pyrazine ring substituted with a 4-fluorophenyl group and a sulfanyl (thioether) functional group. The benzodioxin subunit is known for enhancing metabolic stability and lipophilicity, while the pyrazolo[1,5-a]pyrazine core contributes to π-π stacking interactions in biological targets . The sulfanyl group may improve binding affinity through sulfur-mediated interactions with enzymes or receptors, and the 4-fluorophenyl substituent likely enhances bioavailability by reducing oxidative metabolism .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-15-3-1-14(2-4-15)17-12-18-22(24-7-8-27(18)26-17)31-13-21(28)25-16-5-6-19-20(11-16)30-10-9-29-19/h1-8,11-12H,9-10,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZHQPQTVLPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps. Initially, the precursor N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine is reacted with various sulfonyl chlorides to form sulfonamide derivatives. The final compound is obtained by reacting these intermediates with 2-bromo-N-(un/substituted-phenyl)acetamides under basic conditions.
General Procedure for Synthesis
- Preparation of Sulfonamide :
- Dissolve N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine in water.
- Add 10% Na₂CO₃ to adjust pH to 9-10.
- Introduce sulfonyl chloride and stir until completion.
- Formation of Final Compound :
- React the sulfonamide with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride as a base.
- Purify the product through precipitation.
The resulting compound's structure can be confirmed using techniques such as NMR and mass spectrometry.
Antidiabetic and Neuroprotective Properties
Recent studies have evaluated the biological activity of compounds derived from the benzodioxin framework against various enzymes relevant to diabetes and neurodegenerative diseases:
- α-Glucosidase Inhibition : The synthesized compounds exhibited significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The same compounds were also screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). Effective inhibition could indicate a role in neuroprotection and cognitive enhancement .
Cytotoxicity Studies
In vitro assays have demonstrated that certain derivatives of this compound possess notable cytotoxic effects on human cancer cell lines:
- Cell Line Studies : Compounds were tested against HL-60 (human promyelocytic leukemia) and HeLa (cervical cancer) cell lines. Results indicated that some derivatives could significantly inhibit cell proliferation by inducing apoptosis through mechanisms involving mitochondrial permeability transition .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : The compound may trigger apoptotic pathways by releasing pro-apoptotic factors like cytochrome c from mitochondria.
- Radical Generation : Some studies suggest that related compounds generate free radicals under specific conditions, contributing to their cytotoxic effects .
Research Findings Summary
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives and various sulfonamide precursors. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.
Enzyme Inhibition
Research indicates that compounds derived from the benzodioxane scaffold exhibit significant enzyme inhibitory properties. For instance, related compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various pathogens. In studies involving related sulfonamide derivatives, compounds were tested against strains of Candida and Leishmania, demonstrating efficacy comparable to standard treatments.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Sulfapyrazine | Leishmania infantum | 10 µg/mL | |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide | Candida albicans | 20 µg/mL |
Therapeutic Potential
The therapeutic implications of this compound extend to several areas:
Antidiabetic Agents
Given its enzyme inhibitory effects on α-glucosidase, this compound holds promise as a potential antidiabetic agent aimed at managing postprandial hyperglycemia.
Neuroprotective Effects
Inhibition of acetylcholinesterase suggests potential use in neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic neurotransmission.
Antifungal and Antiparasitic Activity
The demonstrated efficacy against fungal infections and parasitic diseases positions this compound as a candidate for treating infections that are resistant to conventional therapies.
Comparison with Similar Compounds
Substituent Effects on Activity
- Fluorophenyl vs. Methoxyphenyl : The target compound’s 4-fluorophenyl group offers higher electronegativity and metabolic stability compared to the 3,4-dimethoxyphenyl group in the analog from . Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes .
- Sulfanyl vs. Oxo/Sulfonamide : The sulfanyl group in the target compound differs from the oxo group () and sulfonamide () in electronic and steric effects. Sulfanyl’s moderate polarity and ability to form hydrogen bonds may optimize target interactions compared to sulfonamides, which are bulkier and more polar .
Core Heterocycle Comparisons
- The pyrazolo[1,5-a]pyrazine core in the target compound is distinct from triazolopyrimidine () and quinazoline () systems.
Pharmacokinetic Considerations
- The acetamide linker in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives (), which may suffer from ionization and poor membrane permeability .
Research Findings and Implications
Antimicrobial Potential: Sulfonamide analogs () demonstrate that benzodioxin-containing compounds can exhibit potent antimicrobial activity with low hemolytic risk. The target compound’s sulfanyl group may offer similar efficacy with improved pharmacokinetics .
Anti-inflammatory Activity : While carboxylic acid derivatives () show anti-inflammatory effects, the target compound’s acetamide group could enhance duration of action by resisting rapid clearance .
Structural Optimization: Substitution patterns (e.g., fluorine, methoxy) and heterocycle choice significantly influence both activity and physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
